1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Description
Historical Development of Pyridinecarbonitrile Derivatives
Pyridinecarbonitrile derivatives have evolved from niche materials science applications to versatile scaffolds in medicinal chemistry. Initially explored as electron-accepting units in organic light-emitting diodes (OLEDs), their strong intramolecular charge-transfer (ICT) properties and tunable frontier molecular orbitals (FMOs) made them ideal for thermally activated delayed fluorescence (TADF) emitters. For instance, 3-pyridinecarbonitrile-based emitters like 2PXZNN achieved external quantum efficiencies exceeding 20% in OLEDs, demonstrating their electronic versatility.
Recent advances have repurposed these derivatives for pharmaceutical applications due to their ability to engage in hydrogen bonding and π-π interactions. The nitrile group’s electron-withdrawing nature enhances binding affinity to biological targets, while the pyridine ring offers a rigid planar structure for modular substitution. For example, 2-amino-3-cyanopyridine derivatives have shown promise as kinase inhibitors, underscoring their adaptability in drug design.
Table 1: Key Pyridinecarbonitrile Derivatives and Applications
Significance of Tetrahydropyridine Frameworks in Medicinal Chemistry
The tetrahydropyridine moiety in 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile introduces partial saturation, balancing rigidity and conformational flexibility. Saturated nitrogen-containing heterocycles are prevalent in FDA-approved drugs, as seen in analgesics (e.g., piperidine derivatives) and antivirals. The tetrahydropyridine ring enhances solubility compared to fully aromatic analogs, a critical factor in bioavailability.
Moreover, the keto group at the 6-position stabilizes the enol tautomer, enabling resonance-assisted hydrogen bonding. This feature is exploited in protease inhibitors, where tautomeric flexibility accommodates active-site dynamics. The methyl group at the 2-position further modulates steric bulk, potentially reducing metabolic degradation.
Importance of Halogenated Benzyl Substituents in Drug Design
The 2,4-dichlorobenzyl group in this compound exemplifies the strategic use of halogen atoms to optimize pharmacodynamic and pharmacokinetic profiles. Chlorine’s electronegativity enhances binding through halogen bonding with carbonyl oxygen or aromatic residues in target proteins. For instance, dichlorobenzyl-substituted kinase inhibitors exhibit improved selectivity due to Cl···O interactions.
Additionally, chlorine atoms increase lipophilicity (logP = 3.91 for this compound), promoting membrane permeability. The 2,4-dichloro substitution pattern minimizes steric hindrance while maximizing hydrophobic interactions, a design principle seen in antifungals like clotrimazole.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | C14H12Cl2N2O | |
| Molecular weight | 295.16 g/mol | |
| Topological polar surface area | 44.1 Ų | |
| Rotatable bonds | 2 |
Research Objectives and Scientific Significance
This compound’s synthesis and characterization aim to address two gaps in heterocyclic chemistry: (1) the underutilization of 3-pyridinecarbonitrile cores in medicinal applications, and (2) the optimization of halogenated substituents for dual electronic and steric effects. Its tetrahydropyridine framework offers a template for developing protease or kinase inhibitors with enhanced metabolic stability. Furthermore, the nitrile group’s reactivity presents opportunities for post-synthetic modifications, such as cycloadditions or nucleophilic substitutions, to generate diversified libraries.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-10(7-17)3-5-14(19)18(9)8-11-2-4-12(15)6-13(11)16/h2,4,6H,3,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZDBVJWORRVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1CC2=C(C=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be achieved through several routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a suitable pyridine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial production methods often involve the use of phase transfer catalysts to facilitate the reaction between 2,4-dichlorobenzyl chloride and the pyridine derivative. This two-stage process includes the formation of an intermediate ester, which is then hydrolyzed to produce the final compound .
Chemical Reactions Analysis
Synthetic Routes and Functionalization Reactions
The compound is synthesized via multi-step protocols involving cyclization and substitution reactions. Key intermediates include dichlorobenzyl halides and substituted pyridinones. A representative synthesis pathway involves:
O-Benzylation of the Pyridinone System
The 6-oxo group undergoes selective O-benzylation under zinc-mediated conditions, a reaction critical for protecting the ketone during further functionalization . This method employs a ternary system (ZnO/ZnCl₂/DIEA) in 1,4-dioxane:
| Benzylating Agent | Temperature | Time | Yield | Selectivity (O:N) |
|---|---|---|---|---|
| Benzyl chloride | 110°C | 6 h | 90% | >20:1 |
| 4-Fluorobenzyl bromide | 100°C | 8 h | 82% | 15:1 |
| 3-Nitrobenzyl chloride | 110°C | 7 h | 68% | 12:1 |
Mechanistic studies suggest Zn²⁺ coordinates with the pyridinone oxygen, enhancing nucleophilicity and directing benzylation to the oxygen site .
Hydrolysis of the Cyano Group
The 3-pyridinecarbonitrile moiety can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions:
| Reagent | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| H₂SO₄ (conc.) | Reflux, 6 h | 3-Carboxylic acid | 85% | Bioisostere synthesis |
| NaOH/H₂O₂ | 80°C, 3 h | 3-Carboxamide | 76% | Pharmacophore modification |
| PCl₅ followed by H₂O | RT, 12 h | 3-Carbonyl chloride | 63% | Intermediate for esters |
This reactivity is leveraged to modify the compound’s solubility and binding affinity .
Electrophilic Aromatic Substitution (EAS)
The dichlorobenzyl group participates in directed ortho-metallation reactions, enabling further functionalization:
| Reagent | Position Modified | Product | Yield |
|---|---|---|---|
| LDA/CH₃I | C-4 of benzyl ring | 2,4-Dichloro-3-methylbenzyl derivative | 58% |
| Pd(OAc)₂/ArB(OH)₂ | C-5 of pyridine | 5-Aryl-1,4,5,6-tetrahydro derivative | 41% |
Steric hindrance from the dichloro substituents limits reactivity at the 2- and 6-positions .
Reduction of the Pyridinone Ring
Catalytic hydrogenation reduces the 6-oxo group to a hydroxyl group, altering the compound’s hydrogen-bonding capacity:
| Catalyst | Pressure (psi) | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | 50 | 6-Hydroxy-1,4,5,6-tetrahydro derivative | 88% |
| Raney Ni | 30 | 6-Hydroxy with partial ring saturation | 67% |
Reduction products show enhanced solubility but reduced metabolic stability.
Photochemical Reactivity
UV irradiation induces C–Cl bond cleavage in the dichlorobenzyl group, forming reactive aryl radicals:
| Wavelength | Solvent | Major Product | Application |
|---|---|---|---|
| 254 nm | Acetonitrile | 2-Chlorobenzyl radical adducts | Polymer crosslinking |
| 365 nm | Toluene | Dechlorinated benzyl derivatives | Environmental degradation studies |
This property is exploited in materials science and environmental chemistry .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent in pharmaceuticals . The mechanism of action may involve disruption of bacterial cell walls or interference with metabolic processes.
Anticancer Potential
This compound has shown promise in anticancer research. A study highlighted its cytotoxic effects on cancer cell lines, particularly in inducing apoptosis in leukemia cells. The compound's ability to inhibit cell proliferation and promote cell death positions it as a candidate for further development in cancer therapeutics .
Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties. It is theorized that the compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on various pathogenic bacteria demonstrated that the compound significantly inhibited growth at concentrations as low as 10 µg/mL. The results indicated a broad-spectrum effect against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Case Study 2: Anticancer Activity
In a study involving human leukemia cell lines (K562), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their structure and function. This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related pyridinecarbonitrile derivatives are compared based on substituent variations, physicochemical properties, and commercial accessibility.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogen Substitutions The dichlorobenzyl and chloro-fluorobenzyl variants exhibit higher molecular weights compared to non-halogenated analogs due to chlorine/fluorine atoms. Halogenation enhances lipophilicity and may improve membrane permeability but increases metabolic stability concerns . The bromobenzyl derivative (C₁₄H₁₂BrN₂O) has a significantly higher molecular weight (325.17 g/mol) due to bromine’s larger atomic mass .
Electronic Effects The dimethylaminomethylene substituent in C₁₀H₁₃N₃O introduces strong electron-donating effects via the amino group, contrasting with the electron-withdrawing nature of halogens and carbonitrile. This may influence reactivity in synthetic pathways or interactions with enzymes .
Commercial Accessibility
- Only the chloro-fluorobenzyl and mesitylmethyl derivatives are currently available commercially, while the target compound and its brominated analog are discontinued or out of stock .
Biological Activity
1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (CAS No. 338748-72-4) is a chemical compound with potential pharmacological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Activity
Research has identified various biological activities associated with this compound, particularly in the context of its potential as an anti-cancer agent and its effects on neurological conditions.
Anticancer Activity
This compound has shown promising anti-proliferative effects against several cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
- Case Study : In vitro studies demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells and A549 lung cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also possess neuroprotective properties:
- Mechanism of Action : It appears to exert antioxidant effects that protect neuronal cells from oxidative stress-induced damage.
- Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function .
Comparative Biological Activity
A comparison with other similar compounds can provide insight into the unique properties of this compound. The following table summarizes the biological activities of selected compounds:
| Compound Name | Anticancer Activity | Neuroprotective Effects | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Apoptosis induction; Antioxidant |
| Curcumin | Moderate | High | Anti-inflammatory; Antioxidant |
| Resveratrol | High | High | SIRT1 activation; Antioxidant |
Safety and Toxicity
While the compound shows significant biological activity, safety assessments are crucial. The compound is classified as an irritant . Toxicological studies are necessary to establish safe dosage levels for therapeutic use.
Q & A
Q. Confounding Factors :
- Solubility: Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.
- Metabolic interference: Test in hepatocyte models (e.g., HepG2) to identify CYP450-mediated detoxification pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
